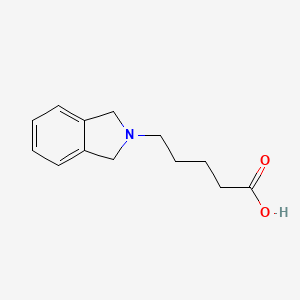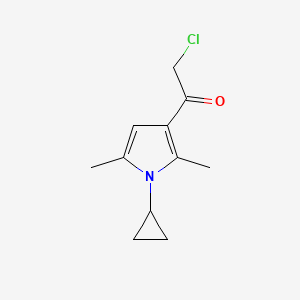
2,5-Dimethylpiperidin
Übersicht
Beschreibung
2,5-Dimethylpiperidine is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 5 positions. This compound is known for its significance in various chemical and pharmaceutical applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridines: One common method involves the hydrogenation of 2,5-dimethylpyridine using a rhodium oxide catalyst under mild conditions.
Reductive Amination: Another method includes the reductive amination of 2,5-dimethylcyclohexanone with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The use of heterogeneous catalysts like rhodium on carbon or alumina is preferred for large-scale synthesis .
Types of Reactions:
Oxidation: 2,5-Dimethylpiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form various substituted piperidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various substituted piperidines.
Substitution: Functionalized piperidines with different substituents on the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylpiperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpiperidine: Another derivative of piperidine with methyl groups at the 2 and 6 positions.
Piperidine: The parent compound without any methyl substitutions.
2,5-Dimethylpyridine: The unsaturated analog of 2,5-dimethylpiperidine.
Uniqueness: 2,5-Dimethylpiperidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it valuable in the synthesis of specialized pharmaceuticals and other compounds .
Eigenschaften
IUPAC Name |
2,5-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBFNPPCXPMCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956372 | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34893-50-0 | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34893-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the studies and how did they affect analgesic activity?
A1: The research papers focus on synthesizing and evaluating the analgesic activity of various 1-substituted 4-anilino-2,5-dimethylpiperidine derivatives. [, ] While specific structural modifications are not detailed in the abstracts, the studies emphasize exploring variations at the 1- and 4- positions of the 2,5-dimethylpiperidine core. By introducing different substituents at these positions, the researchers aimed to understand how these alterations influence the analgesic potency of the resulting compounds.
Q2: What methods were used to assess the analgesic activity of these compounds?
A2: While the abstracts don't specify the exact methods, it's common in analgesic drug discovery to employ both in vitro and in vivo assays. [, ] In vitro studies might involve assessing the compounds' interaction with opioid receptors or their ability to inhibit pain signaling pathways in cell cultures. In vivo studies typically involve animal models of pain, such as the hot plate test or the tail-flick test, where the compounds' ability to reduce pain responses is evaluated. Further details on the specific assays employed would be available within the full text of the research papers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)







![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)
